molecular formula C13H12N2O5S B12667362 ((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid CAS No. 71735-26-7

((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid

Katalognummer: B12667362
CAS-Nummer: 71735-26-7
Molekulargewicht: 308.31 g/mol
InChI-Schlüssel: DVDKGRJKDBYCDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid is an organic compound with the molecular formula C13H12N2O5S It is characterized by the presence of a nitro group, a methyl group, and a sulfonic acid group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid typically involves the nitration of 2-methyl aniline followed by sulfonation. The nitration process introduces a nitro group into the aromatic ring, while the sulfonation process adds a sulfonic acid group. The reaction conditions often require the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of various oxidized products .

Wissenschaftliche Forschungsanwendungen

((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of ((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These interactions can influence various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ((2-Methyl-4-nitrophenyl)amino)benzenesulphonic acid: Unique due to the presence of both nitro and sulfonic acid groups.

    ((2-Methyl-4-nitrophenyl)amino)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    ((2-Methyl-4-nitrophenyl)amino)benzene: Lacks the sulfonic acid group, resulting in different chemical properties.

Uniqueness

The presence of both nitro and sulfonic acid groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Eigenschaften

CAS-Nummer

71735-26-7

Molekularformel

C13H12N2O5S

Molekulargewicht

308.31 g/mol

IUPAC-Name

2-(2-methyl-4-nitroanilino)benzenesulfonic acid

InChI

InChI=1S/C13H12N2O5S/c1-9-8-10(15(16)17)6-7-11(9)14-12-4-2-3-5-13(12)21(18,19)20/h2-8,14H,1H3,(H,18,19,20)

InChI-Schlüssel

DVDKGRJKDBYCDL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=CC=CC=C2S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.